6-(3-hydroxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one
Description
Chemical Identity and Significance
6-(3-Hydroxyphenyl)-6,12-dihydro-7H-indeno[2,1-c]benzothiazepin-7-one is a heterocyclic compound characterized by a fused indeno-benzothiazepine core substituted with a 3-hydroxyphenyl group. Its molecular formula is C22H15NO2S , with a molecular weight of 357.43 g/mol . The structure combines a benzothiazepine ring (a seven-membered heterocycle containing nitrogen and sulfur) fused to an indene moiety, creating a rigid polycyclic framework. The 3-hydroxyphenyl substituent introduces polarity and hydrogen-bonding potential, which may enhance interactions with biological targets.
Table 1: Key Structural Features
This compound’s significance lies in its structural novelty and potential as a template for drug discovery. Benzothiazepines are known for modulating calcium channels, but derivatives like this may exhibit expanded biological activities due to their fused architecture.
Benzothiazepine Derivatives in the Scientific Literature
Benzothiazepines are a well-studied class of heterocycles with diverse applications:
- Calcium channel modulation : Classical 1,5-benzothiazepines (e.g., diltiazem) target L-type calcium channels.
- Antimicrobial activity : Recent derivatives show efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Plasmodium falciparum.
- Anticancer potential : Structural analogs inhibit kinases and induce apoptosis in cancer cells.
Table 2: Notable Benzothiazepine Derivatives
| Compound | Biological Activity | Structural Feature |
|---|---|---|
| Diltiazem | Antihypertensive | 1,5-Benzothiazepine core |
| EVT-1371177 | Antimicrobial | Fluorophenyl-substituted indeno |
| Clothiapine | Antipsychotic | Tricyclic benzothiazepine |
The indeno-benzothiazepine subclass, including 6-(3-hydroxyphenyl)-6,12-dihydro-7H-indeno[2,1-c]benzothiazepin-7-one, represents an underexplored area with potential for selective target engagement.
Historical Development of Indeno-Benzothiazepine Research
The synthesis of benzothiazepines dates to the 1960s, but indeno-fused variants emerged more recently:
- Early work : Focused on 1,5-benzothiazepines for cardiovascular applications.
- Structural innovation : Introduction of fused indene rings in the 2000s improved metabolic stability and binding affinity.
- Recent advances : Microwave-assisted synthesis and computational modeling have accelerated the development of complex derivatives like 6-(3-hydroxyphenyl)-6,12-dihydro-7H-indeno[2,1-c]benzothiazepin-7-one.
Key milestones include the discovery of indeno-benzothiazepines as ClpX protease inhibitors (patent WO2018114965A1) and their application in antimicrobial drug development.
Aims and Scope of Current Research Paradigms
Modern research on this compound focuses on:
- Synthetic optimization : Developing efficient routes to introduce substituents (e.g., 3-hydroxyphenyl) while minimizing racemization.
- Target identification : Using molecular docking to predict interactions with enzymes like α-glucosidase or bacterial proteases.
- Structure-activity relationship (SAR) studies : Correlating substituent effects (e.g., electron-donating vs. withdrawing groups) with biological activity.
Table 3: Current Research Priorities
Future directions include exploring hybrid structures combining indeno-benzothiazepines with pharmacophores from other drug classes (e.g., benzofurans).
Properties
Molecular Formula |
C22H15NO2S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
11-(3-hydroxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C22H15NO2S/c24-14-7-5-6-13(12-14)22-19-20(15-8-1-2-9-16(15)21(19)25)23-17-10-3-4-11-18(17)26-22/h1-12,22-24H |
InChI Key |
ZBFOSQLCSMUCGD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC(=CC=C5)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC(=CC=C5)O |
Origin of Product |
United States |
Biological Activity
6-(3-hydroxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one (CAS: 352660-44-7) is a synthetic compound belonging to the class of benzothiazepines. Its unique structure and potential biological activities have garnered interest in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H15NO2S
- Molecular Weight : 357.42 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its interaction with various molecular targets. Studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase pathways, which are critical in inflammatory responses .
- Antimicrobial Properties : Research indicates that derivatives of thiazepines can exhibit antimicrobial effects, potentially making this compound useful in treating infections .
- Neuroprotective Effects : Some studies propose that this compound could interact with neurotransmitter receptors, providing neuroprotective benefits against neurodegenerative diseases.
Biological Activity Data
The following table summarizes the biological activity data related to the compound and its analogs:
| Compound | Activity Type | IC50 (μg/mL) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Not specified | |
| Analog A | COX Inhibition | 0.1 μM | |
| Analog B | Lipoxygenase Inhibition | 0.4 μM | |
| Analog C | Neuroprotection | Not specified |
Case Study 1: Antimicrobial Evaluation
A recent study focused on the synthesis and evaluation of various thiazepine derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial cell wall synthesis.
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory potential of benzothiazepine derivatives. The study highlighted that certain analogs exhibited potent inhibition of COX enzymes, leading to reduced prostaglandin synthesis. This suggests a potential application for managing inflammatory conditions.
Comparison with Similar Compounds
Research Findings and Implications
- Hydrogen-Bonding Capacity : The 3-hydroxyphenyl group in the target compound may improve aqueous solubility and receptor binding compared to phenyl or ethoxyphenyl substituents in analogs .
- Biological Potential: While TAS-103’s quinoline core enables DNA intercalation, the benzothiazepinone system in the target compound may favor alternative mechanisms, such as protein kinase or protease modulation, warranting further study .
Preparation Methods
Retrosynthetic Analysis
The target molecule’s structure comprises an indeno[2,1-c] fused to a 1,5-benzothiazepine core, with a 3-hydroxyphenyl substituent at position 6. Retrosynthetically, the molecule can be dissected into two primary fragments:
-
Indenone precursor : A bicyclic ketone to form the indeno moiety.
-
Benzothiazepine intermediate : Derived from o-aminothiophenol and a chalcone-like substrate.
The 3-hydroxyphenyl group is introduced via a substituted aryl aldehyde during chalcone synthesis, followed by cyclization with o-aminothiophenol.
Stepwise Synthesis of 6-(3-Hydroxyphenyl)-6,12-dihydro-7H-indeno[2,1-c] benzothiazepin-7-one
Synthesis of Indenone Intermediate
The indenone core is prepared via Friedel-Crafts acylation of indene with acetyl chloride in the presence of AlCl₃, yielding 1-indanone. Subsequent oxidation with selenium dioxide introduces a ketone group at position 7, forming 7H-indeno[2,1-c]inden-7-one.
Reaction Conditions :
Chalcone Formation via Claisen-Schmidt Condensation
The indenone reacts with 3-hydroxybenzaldehyde in a Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone).
Procedure :
-
Base : Sodium hydroxide (30% aqueous)
-
Solvent : Ethanol
-
Molar Ratio : Indenone : 3-hydroxybenzaldehyde = 1 : 1.1
-
Time : 3–4 hours at 25°C
Characterization Data :
Cyclization with o-Aminothiophenol
The chalcone undergoes Michael addition with o-aminothiophenol in HFIP, followed by cyclization to form the benzothiazepine ring.
Optimized Conditions :
-
Solvent : HFIP (10 mL per mmol chalcone)
-
Temperature : Reflux (80°C)
-
Time : 3–4 hours
Mechanistic Insight :
HFIP’s strong hydrogen-bonding ability activates both the chalcone’s α,β-unsaturated carbonyl and the thiol group of o-aminothiophenol, facilitating conjugate addition and subsequent cyclization.
Structural Elucidation and Spectral Analysis
Fourier-Transform Infrared Spectroscopy (FTIR)
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
Solvent Optimization
HFIP outperformed traditional solvents (e.g., ethanol, DMF) due to its dual activation of electrophilic and nucleophilic reaction centers. Yields improved by 15–20% compared to basic or acidic conditions.
Substituent Effects
Electron-donating groups (e.g., -OCH₃, -OH) on the aryl aldehyde enhanced chalcone reactivity, increasing cyclization yields. The 3-hydroxyphenyl group’s -OH facilitated hydrogen bonding with HFIP, accelerating ring closure.
Challenges and Mitigation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
